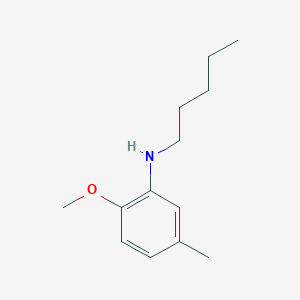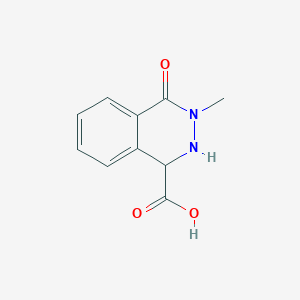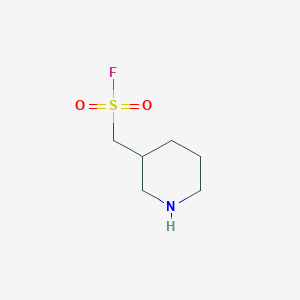
Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound features a pyridine ring fused to an oxazole ring, with an ethyl ester group attached to the oxazole ring. The unique structure of this compound allows it to exhibit a range of biological activities, making it a valuable target for synthetic and medicinal chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst to form the oxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of compounds with potential biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 5-(pyridin-2-yl)-4,5-dihydrooxazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyridine and oxazole rings in this compound sets it apart, providing distinct chemical and biological properties that make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
ethyl 5-pyridin-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-11(14)9-10(16-7-13-9)8-5-3-4-6-12-8/h3-7,9-10H,2H2,1H3 |
Clé InChI |
SMYGZBBOSAFJCS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(OC=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-Cyclopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13241873.png)



![{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol](/img/structure/B13241891.png)

![4-[(Trifluoromethoxy)methyl]piperidine](/img/structure/B13241908.png)
amine](/img/structure/B13241911.png)
![4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241918.png)
![1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B13241919.png)

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13241932.png)

